3-[6-(Trifluoromethyl)-3-indolyl]propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-(Trifluoromethyl)-3-indolyl]propanoic Acid is an organic compound that features a trifluoromethyl group attached to an indole ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using reagents like CF3SO2Na
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as the conversion of intermediates using oxalyl chloride and subsequent transformations to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-[6-(Trifluoromethyl)-3-indolyl]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Solvents: Solvents like dichloromethane and acetonitrile are often used to facilitate these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-[6-(Trifluoromethyl)-3-indolyl]propanoic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[6-(Trifluoromethyl)-3-indolyl]propanoic Acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid: This compound shares a similar structure but differs in the position of the trifluoromethyl group.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different functional groups.
Uniqueness: 3-[6-(Trifluoromethyl)-3-indolyl]propanoic Acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C12H10F3NO2 |
---|---|
Molecular Weight |
257.21 g/mol |
IUPAC Name |
3-[6-(trifluoromethyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)8-2-3-9-7(1-4-11(17)18)6-16-10(9)5-8/h2-3,5-6,16H,1,4H2,(H,17,18) |
InChI Key |
GMRALACUMVPUNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C2CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.